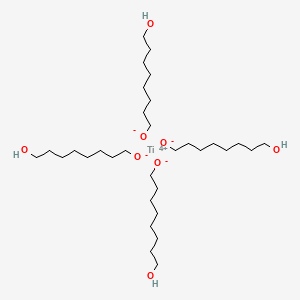
8-hydroxyoctan-1-olate;titanium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyoctan-1-olate;titanium(4+) is a coordination compound where the titanium ion is coordinated with 8-hydroxyoctan-1-olate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyoctan-1-olate;titanium(4+) typically involves the reaction of titanium(IV) chloride with 8-hydroxyoctan-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent the oxidation of titanium. The general reaction can be represented as follows:
TiCl4+4C8H17OH→Ti(C8H17O)4+4HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxyoctan-1-olate;titanium(4+) can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using different alcohols or other ligands.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Aplicaciones Científicas De Investigación
8-Hydroxyoctan-1-olate;titanium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 8-hydroxyoctan-1-olate;titanium(4+) involves the coordination of the titanium ion with the hydroxyl groups of the ligands. This coordination can influence the reactivity of the titanium center, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
- Titanium(IV) isopropoxide
- Titanium(IV) butoxide
- Titanium(IV) ethoxide
Uniqueness
8-Hydroxyoctan-1-olate;titanium(4+) is unique due to the specific coordination environment provided by the 8-hydroxyoctan-1-olate ligands. This unique coordination can result in different reactivity and properties compared to other titanium alkoxides.
Propiedades
Número CAS |
37066-82-3 |
|---|---|
Fórmula molecular |
C32H68O8Ti |
Peso molecular |
628.7 g/mol |
Nombre IUPAC |
8-hydroxyoctan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C8H17O2.Ti/c4*9-7-5-3-1-2-4-6-8-10;/h4*9H,1-8H2;/q4*-1;+4 |
Clave InChI |
YTYAEESFCAKPGG-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC[O-])CCCO.C(CCCC[O-])CCCO.C(CCCC[O-])CCCO.C(CCCC[O-])CCCO.[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)

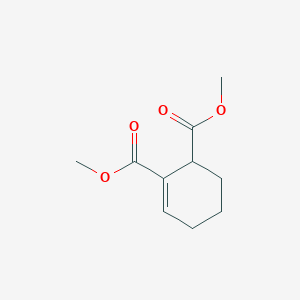
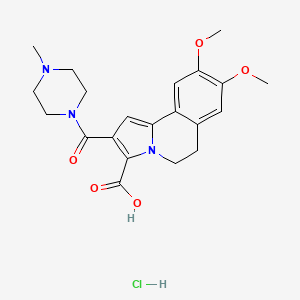
![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)

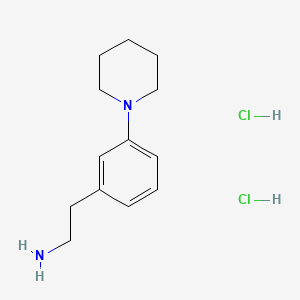
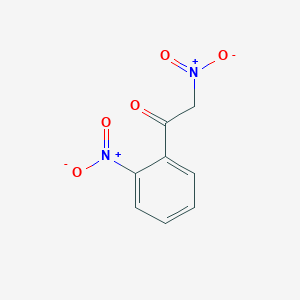
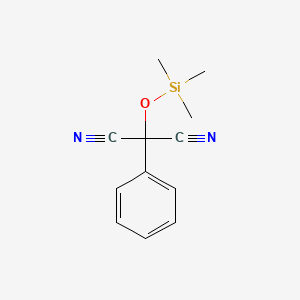

![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)
